H-Gly-His-Arg-Pro-NH2
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Overview
Description
The compound H-Gly-His-Arg-Pro-NH2 is a complex organic molecule It is characterized by the presence of multiple functional groups, including amino, imidazole, and carboxamide groups
Mechanism of Action
Target of Action
H-Gly-His-Arg-Pro-NH2 is a biologically active polypeptide . The primary targets of this compound are yet to be identified.
Mode of Action
It is known to be biologically active and can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay .
Biochemical Pathways
Peptide screening, the process by which this compound is identified, can be used for protein interaction, functional analysis, epitope screening, especially in the field of drug research and development .
Result of Action
As a biologically active polypeptide, it likely interacts with various cellular components, but the specific effects of these interactions are yet to be determined .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-His-Arg-Pro-NH2 typically involves multiple steps. The process begins with the protection of the amino groups to prevent unwanted reactions. This is followed by the coupling of the protected amino acids using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). The final deprotection step yields the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, allowing for easy purification and automation of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
H-Gly-His-Arg-Pro-NH2: can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazolone derivatives, while reduction of the carboxamide group may produce primary amines.
Scientific Research Applications
H-Gly-His-Arg-Pro-NH2: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
- (2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid
Uniqueness
The uniqueness of H-Gly-His-Arg-Pro-NH2 lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in research and potential therapeutic applications.
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N10O4/c20-8-15(30)27-13(7-11-9-24-10-26-11)17(32)28-12(3-1-5-25-19(22)23)18(33)29-6-2-4-14(29)16(21)31/h9-10,12-14H,1-8,20H2,(H2,21,31)(H,24,26)(H,27,30)(H,28,32)(H4,22,23,25)/t12-,13-,14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSSGCULYCDLRM-IHRRRGAJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CN=CN2)NC(=O)CN)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)CN)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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